

A Technical Guide to Fmoc- β -D-HomoGlu-OtBu: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Fmoc-beta-D-HomoGlu-OtBu*

Cat. No.: *B1363554*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of Fmoc- β -D-HomoGlu-OtBu, a key building block in modern peptide chemistry and drug discovery. This document details the technical specifications of the compound, outlines representative experimental protocols, and explores its utility in the design of peptides with enhanced therapeutic potential.

Core Physical and Chemical Properties

Fmoc- β -D-HomoGlu-OtBu is a non-natural amino acid derivative valued for its role in modifying peptide structure and function. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for solid-phase peptide synthesis (SPPS), while the tert-butyl (OtBu) ester protects the side-chain carboxyl group. The D-configuration of the β -homoglutamic acid backbone confers resistance to enzymatic degradation.

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₅ H ₂₉ NO ₆	[1][2]
Molecular Weight	439.5 g/mol	[1][2]
Appearance	White solid	
Purity	≥95.0% (HPLC)	[3][4]
Chiral Purity	Typically ≥99.5% (Chiral HPLC)	
IUPAC Name	(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid	[1]
Solubility	Soluble in organic solvents such as DMF and DCM	
Storage	Store at 2-8°C	

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Fmoc-β-D-HomoGlu-OtBu are not always readily available in the public domain. However, this section provides representative methodologies for the synthesis, purification, and characterization of similar Fmoc-protected β-amino acids, which can be adapted by skilled researchers.

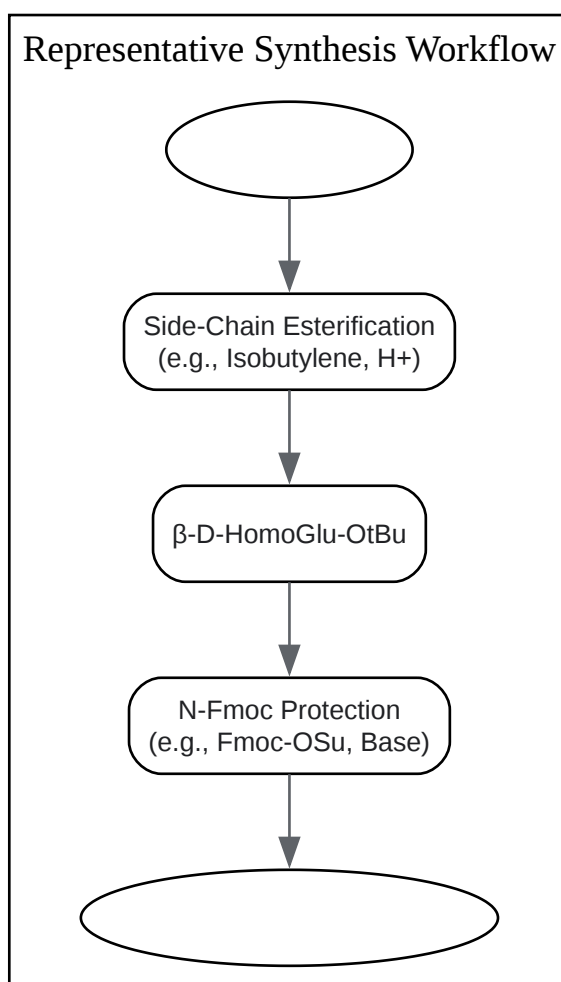
Representative Synthesis of Fmoc-β-Amino Acid tert-Butyl Esters

The synthesis of Fmoc-β-D-HomoGlu-OtBu involves the protection of the amino and side-chain carboxyl groups of β-D-homoglutamic acid. A general, two-step approach is often employed:

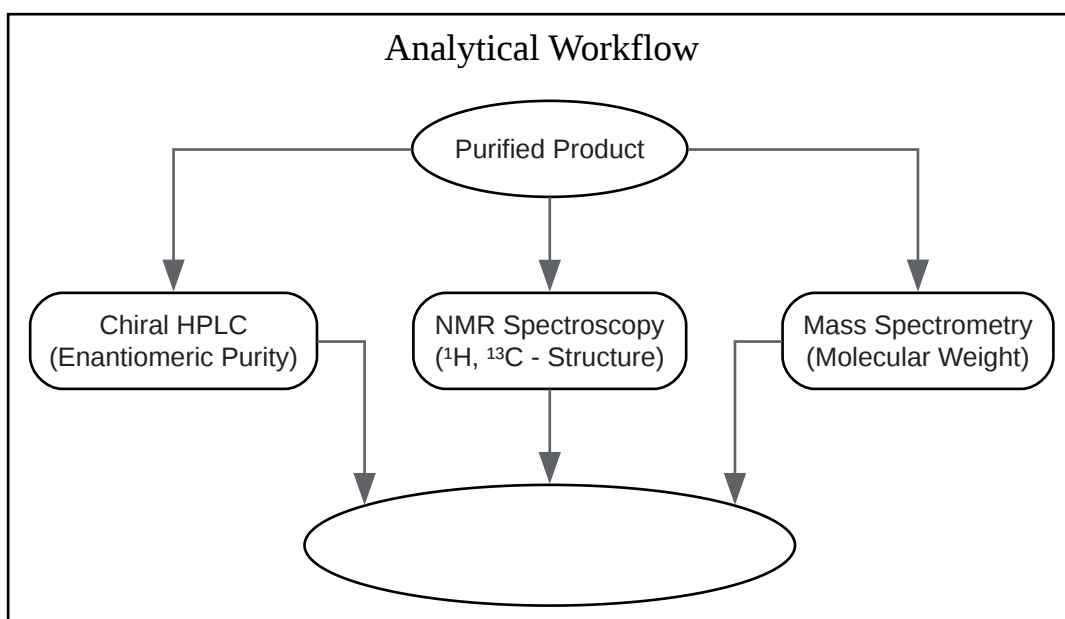
- **Esterification of the Side-Chain Carboxyl Group:** The side-chain carboxylic acid is first protected as a tert-butyl ester. This is typically achieved by reacting the starting β-D-homoglutamic acid with a source of tert-butyl cation, such as isobutylene or tert-butyl acetate, under acidic conditions. Anhydrous conditions are crucial to prevent side reactions.

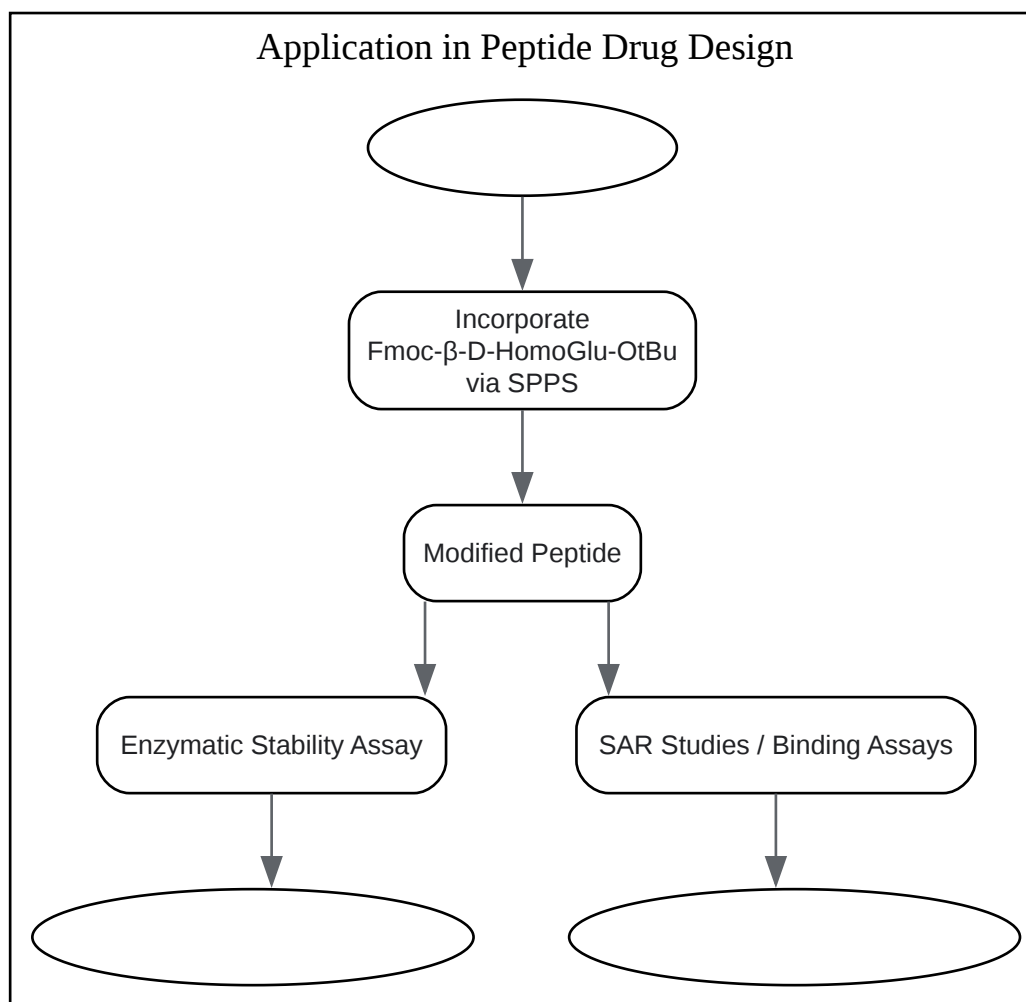
- Fmoc Protection of the Amino Group: The free amino group of the resulting β -D-homoglutamic acid tert-butyl ester is then protected using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a non-nucleophilic base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in a suitable organic solvent like 1,4-dioxane or dichloromethane (DCM).

Representative Synthesis Workflow



Analytical Workflow





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References

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